(R)-3-((tert-Butyldimethylsilyl)oxy)-5-methoxy-5-oxopentanoic acid

Chiral Resolution Asymmetric Synthesis HMG-CoA Reductase Inhibitors

Rosuvastatin & Atorvastatin process chemistry: stereochemical integrity is paramount. CAS 109744-49-2 provides the (R)-configured 3,5-dihydroxyheptanoic acid side chain with >99.9% de, ensuring API compliance. The TBS group offers selective fluoride-mediated cleavage stable to chromatography, while the monomethyl ester avoids desymmetrization steps. This specification-driven intermediate minimizes impurity profiles and batch failure risks in convergent statin synthesis.

Molecular Formula C12H24O5Si
Molecular Weight 276.4 g/mol
CAS No. 109744-49-2
Cat. No. B035455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-((tert-Butyldimethylsilyl)oxy)-5-methoxy-5-oxopentanoic acid
CAS109744-49-2
Molecular FormulaC12H24O5Si
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC(CC(=O)O)CC(=O)OC
InChIInChI=1S/C12H24O5Si/c1-12(2,3)18(5,6)17-9(7-10(13)14)8-11(15)16-4/h9H,7-8H2,1-6H3,(H,13,14)/t9-/m1/s1
InChIKeyCTZDWHZODOCMCT-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-((tert-Butyldimethylsilyl)oxy)-5-methoxy-5-oxopentanoic acid (CAS 109744-49-2): A Pivotal Chiral Intermediate for HMG-CoA Reductase Inhibitor Synthesis


(R)-3-((tert-Butyldimethylsilyl)oxy)-5-methoxy-5-oxopentanoic acid (CAS 109744-49-2), also known as (R)-3-[(tert-butyldimethylsilyl)oxy]pentanedioic acid monomethyl ester, is a central chiral synthon from the glutaric acid half-ester family [1]. It contains a tert-butyldimethylsilyl (TBDMS/TBS) protecting group, a free carboxylic acid, and a methyl ester, enabling highly regioselective downstream functionalization [1]. This compound is a commercial raw material used almost exclusively for the convergent synthesis of active pharmaceutical ingredients (APIs) such as Rosuvastatin and Atorvastatin, where its (R)-stereocenter directly maps onto the pharmacophoric 3,5-dihydroxyheptanoic acid side chain [2].

The Criticality of Stereochemical and Protecting-Group Integrity in (R)-3-((tert-Butyldimethylsilyl)oxy)-5-methoxy-5-oxopentanoic acid for Statin API Production


Pharmacopoeial requirements for statin APIs demand strict stereochemical control, as the (S)-enantiomer, different protecting groups (e.g., TMS, TES), or even a desilylated analog can yield intermediates that are either pharmacologically inactive, produce unacceptable impurity profiles, or fail under the acidic/basic conditions of downstream synthesis [1]. Unlike a-TMS ethers, the TBS group offers a unique balance of stability towards chromatography and basic hydrolysis coupled with selective fluoride-mediated cleavage, while the monomethyl ester eliminates the need for subsequent desymmetrization steps [2]. Therefore, simple catalog interchangeability does not exist; procurement of (R)-3-((tert-Butyldimethylsilyl)oxy)-5-methoxy-5-oxopentanoic acid is a specification-driven decision ensuring regulatory compliance and process efficiency [1].

Empirical Evidence for the Selection of (R)-3-((tert-Butyldimethylsilyl)oxy)-5-methoxy-5-oxopentanoic acid Over Alternative Chiral Synthons


Quantitative Comparison of Optical Purity Between Mandelate-Mediated Desymmetrization and a Competing Amine-Based Approach for (R)-1 Synthesis

The target compound, (R)-1 (CAS 109744-49-2), is synthesized via two validated routes. The mandelate-mediated desymmetrization of prochiral anhydride 5 (J. Org. Chem. 1994, 59, 7849-7854) delivers the (R)-monomethyl ester with >99.9% diastereomeric excess [1], offering a step-change in purity over an alternative diastereoselective ring-opening using (S)-1-phenethylamine, which achieved a significantly lower selectivity of only 58% diastereomeric excess [2]. In comparison, a commercial optical resolution process using (+)-dehydroabietylamine yields (R)-1 with >96% ee and the (S)-enantiomer with 98% ee [3].

Chiral Resolution Asymmetric Synthesis HMG-CoA Reductase Inhibitors

Benchmarking Optical Resolution Efficiency: (R)-1 Versus (S)-1 Recovery Yield and Purity from Racemic 1

In a process developed with Ube Industries, Ltd., racemic 1 undergoes optical resolution. The (R)-1 (+)-dehydroabietylamine salt is isolated in 43% yield with >96% ee, while the mother liquor, after reprocessing with (S)-(-)-1-phenethylamine, yields the (S)-1 salt in 46% yield with 98% ee [1]. This demonstrates that even when resolving a racemate, the (R)-enantiomer (target CAS 109744-49-2) is obtained with comparable efficiency to the (S)-enantiomer.

Optical Resolution Enantiomer Separation Chiral Building Blocks

Functional Group Orthogonality: TBS-Monomethyl Ester Enables Regioselective Wittig Olefination to Form a Key Statin Side Chain

The monomethyl ester (R)-8 (CAS 109744-49-2) is a precursor to Wittig reagent 2. In the published protocol, (R)-8 is converted to its mixed anhydride (methyl carbonate) in near quantitative yield and subsequently reacted with methylidenetriphenylphosphorane to give Wittig reagent 2 in 85% overall yield from (3R,2'R)-7 [1]. This regioselectivity relies on the free carboxylic acid; a corresponding diester (e.g., dimethyl 3-[(tert-butyldimethylsilyl)oxy]pentanedioate) or diacid would not discriminate between the two carbonyl groups, leading to statistical mixtures and drastically reduced yields.

Regioselectivity Protecting Group Strategy Wittig Reaction

Commercially Verified Purity Profile as a Procurement Quality Benchmark

The compound's commercial specification includes a purity of ≥95% (HPLC), a molecular formula of C₁₂H₂₄O₅Si, and a molecular weight of 276.4 g/mol . The product is supplied as a neat liquid or solid, suitable for direct use in cGMP intermediate synthesis, and is accompanied by a Certificate of Analysis (CoA) including NMR and HPLC data.

Quality Assurance Pharmacopoeial Standards Rosuvastatin Intermediate

Application Scenarios for (R)-3-((tert-Butyldimethylsilyl)oxy)-5-methoxy-5-oxopentanoic acid in Pharmaceutical Development and Manufacturing


GMP-Compliant Rosuvastatin Calcium Side Chain Construction via Wittig Olefination

Process chemistry groups can purchase the (R)-TBS-monomethyl ester as a qualified starting material, convert it to Wittig reagent 2, and perform a late-stage olefination with a functionalized pyrimidine aldehyde to install the (E)-heptenoate side chain of Rosuvastatin. The documented optical purity (>99.9% de) of CAS 109744-49-2 directly supports the pharmacopoeial enantiomeric purity requirements of the final API [1].

Enantioconvergent Synthesis of Novel HMG-CoA Reductase Inhibitor Candidates

Medicinal chemistry teams can utilize the (R)-enantiomer described in J. Org. Chem. 1998, 63, 3037-3040 as a common building block for parallel synthesis of pyrrole-containing HMG-CoA reductase inhibitors. By employing both enantiomers of 1, an enantioconvergent strategy can be implemented to explore structure-activity relationships while conserving the precious chiral starting material [2].

Atorvastatin Calcium Side Chain Synthesis via a Horner-Wadsworth-Emmons (HWE) Approach

The (R)-monomethyl ester can be converted to an HWE phosphonate reagent and coupled with an advanced Atorvastatin aldehyde intermediate. This approach leverages the high optical purity and the TBS orthogonal protecting group to avoid epimerization under the basic HWE conditions [1].

Analytical Method Development and Reference Standard Qualification

The compound (CAS 109744-49-2) serves as a reference standard for HPLC method development and validation for the quantitation of residual chiral intermediates in API batches. Its established identity (¹H/¹³C NMR, HRMS) and commercial availability (≥95% purity) make it an ideal system suitability standard for QC laboratories .

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